molecular formula C18H17ClN2O2 B4703223 N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B4703223
M. Wt: 328.8 g/mol
InChI Key: KGOAXIYEECTGAO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with 1-methyl-2-phenylpyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through modulation of protein functions .

Comparison with Similar Compounds

N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups and the resulting chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-21-16(22)11-15(17(21)12-6-3-2-4-7-12)18(23)20-14-9-5-8-13(19)10-14/h2-10,15,17H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOAXIYEECTGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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